molecular formula C25H23N3O4S2 B3577437 N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3577437
M. Wt: 493.6 g/mol
InChI Key: PMLMCXQKSVSDLB-UHFFFAOYSA-N
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Description

“N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives like this compound can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one specific method, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to produce new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They can undergo various chemical reactions to form different compounds with a wide range of biological activities .


Physical and Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The physical and chemical properties of specific benzothiazole derivatives like “this compound” would depend on their specific molecular structure.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments . Others have shown promising activity against certain bacterial strains .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their remarkable pharmacological potentialities . Future research may focus on developing new synthesis methods, exploring different biological activities, and investigating the structure-activity relationships of these compounds .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-14-16(24-26-18-9-5-6-11-21(18)34-24)8-7-10-17(14)27-25(33)28-23(29)15-12-19(30-2)22(32-4)20(13-15)31-3/h5-13H,1-4H3,(H2,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLMCXQKSVSDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

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